4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine group, and the attachment of the sulfonamide moiety. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.
Attachment of the Sulfonamide Moiety: This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide: shares structural similarities with other sulfonamide-containing compounds and pyrimidine derivatives.
This compound: is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct reactivity patterns compared to other similar compounds.
Biological Activity
4-Ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, identified by its CAS number 1797291-91-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its effects on tumor cells and the underlying mechanisms involved.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H26N4O3S
- Molecular Weight : 390.5 g/mol
The structure features a benzenesulfonamide core linked to a piperidine and pyrimidine moiety, which are known to influence biological activity through various pathways.
Antitumor Effects
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro experiments demonstrated its ability to inhibit tumor cell proliferation and migration. Specifically, it was found to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides.
Key Findings :
- Inhibition of Tumor Cell Proliferation : The compound significantly reduced the growth rate of various cancer cell lines. MTT assays indicated a dose-dependent decrease in viability.
- Suppression of Migration : Scratch assays confirmed that treatment with the compound inhibited the migratory capacity of tumor cells.
- Induction of Ferroptosis : Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers associated with ferroptosis.
Mechanistic Insights
The underlying mechanism involves interaction with key regulatory proteins associated with ferroptosis:
- The compound downregulated the expression of SLC7A11/XCT, NRF2, and GPX4, proteins critical for cellular antioxidant defense.
- Molecular docking studies suggested that the compound binds to NRF2, inhibiting its activity and promoting ferroptotic cell death.
Data Table: Summary of Biological Activities
Activity | Methodology | Results |
---|---|---|
Tumor Cell Proliferation | MTT Assay | Significant inhibition in a dose-dependent manner |
Tumor Cell Migration | Scratch Assay | Reduced migration rates compared to control |
Induction of Ferroptosis | Flow Cytometry | Increased ROS and MDA levels |
Protein Expression | Western Blot | Decreased levels of SLC7A11/XCT, NRF2, GPX4 |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, analogs with structural similarities have shown promise in preclinical trials targeting various cancers, including breast and lung cancer. These studies reinforce the potential therapeutic applications of this compound.
Properties
IUPAC Name |
4-ethoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-26-16-7-9-17(10-8-16)27(24,25)20-14-18-21-15(2)13-19(22-18)23-11-5-4-6-12-23/h7-10,13,20H,3-6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMITOCQDKGPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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